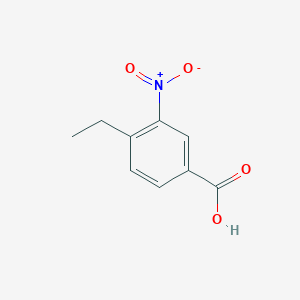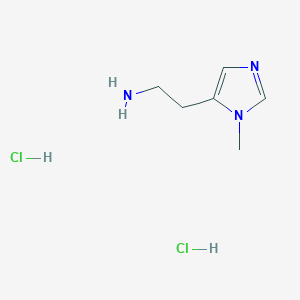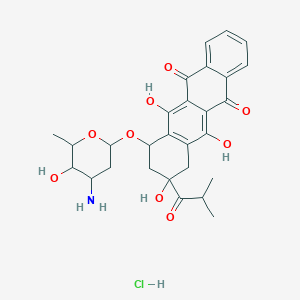
4,5-Di-p-tolil-tiazol-2-ilamina
Descripción general
Descripción
"4,5-Di-p-tolyl-thiazol-2-ylamine" is a compound belonging to the thiazole family, which is widely recognized for its significance in medicinal chemistry and materials science. Thiazoles are a class of heterocyclic compounds containing a sulfur atom and a nitrogen atom within a five-membered ring. These compounds are of interest due to their diverse biological activities and their potential applications in various fields, including pharmaceuticals, agrochemicals, and optoelectronics.
Synthesis Analysis
The synthesis of thiazole derivatives often involves nucleophilic addition reactions, as demonstrated in the efficient and reliable synthesis of new thiazole-(amino)methylphosphonates, phosphinic acids, and phosphine oxides. This protocol is based on the nucleophilic addition of phosphorous species to thiazole-derived imines, highlighting the versatility of thiazole compounds in chemical synthesis (Olszewski & Boduszek, 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, such as the Schiff base ligand derived from 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and 4-phenyl-thiazol-2-ylamine, reveals significant stability and intriguing intramolecular interactions. X-ray diffraction analysis has been instrumental in determining the crystal structures of these compounds, providing insights into their geometric configurations and potential applications in materials science and coordination chemistry (Thakar et al., 2015).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including electrochemical methods for synthesis, showcasing their reactivity and utility in organic synthesis. For instance, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol demonstrates the potential for thiazole compounds in the development of new synthetic methodologies (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as their thermal stability and photophysical characteristics, are crucial for their application in materials science. The synthesis and investigation of 2,6-di(thiazol-2-yl)pyridine derivatives have revealed the possibility of tuning these properties through structural modifications, opening up new avenues for their use in optoelectronics and coordination chemistry (Maroń et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity and interaction with other molecules, are fundamental aspects of their utility in various applications. Molecular docking and quantum chemical calculations have provided insights into the electronic structure and potential biological activities of these compounds, highlighting their importance in pharmaceutical research and material science (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Electrónica orgánica
El sistema cíclico tiazolotiazol, que incluye "4,5-Di-p-tolil-tiazol-2-ilamina", ha ganado una atención dramática en el campo de la electrónica orgánica debido a su columna vertebral plana y rígida, así como una estructura π-conjugada extendida . Esta clase de compuestos tiene una estabilidad de oxidación y una movilidad de portadores de carga notablemente altas, que son propiedades cruciales para las aplicaciones optoelectrónicas .
Dispositivos optoelectrónicos
Los compuestos tiazolotiazol se utilizan ampliamente en dispositivos optoelectrónicos como células solares sensibilizadas con tinte y transistores de efecto de campo orgánico . Sus propiedades únicas los hacen adecuados para estas aplicaciones.
Aplicaciones ópticas no lineales
La síntesis de tiazolo[4,5-d]tiazoles implica la ciclación de Jacobsen de tioamida al 2,5-dimetil-[1,3]tiazolo[4,5-d][1,3]tiazol correspondiente. Los productos resultantes son adecuados para aplicaciones ópticas no lineales .
Ligandos del receptor de estrógeno
Los análogos de tiazol, incluyendo "this compound", pueden servir como ligandos del receptor de estrógeno . Esto los hace potencialmente útiles en el desarrollo de fármacos dirigidos a los receptores de estrógeno.
Neuropéptidos
Los análogos de tiazol también pueden actuar como neuropéptidos . Los neuropéptidos están involucrados en una amplia gama de funciones cerebrales, incluyendo el dolor, la recompensa, la ingesta de alimentos, el metabolismo, la reproducción, los comportamientos sociales, el aprendizaje y la memoria.
Inhibidores de procesos biológicos
Los análogos de tiazol pueden inhibir el factor de agregación de las plaquetas humanas, la uroquinasa y la poli (ADP-ribosa) polimerasa-1 . Esto sugiere posibles aplicaciones en el desarrollo de fármacos para diversas afecciones médicas.
Eficacia anticancerígena
Algunos derivados de tiazol han mostrado eficacia anticancerígena contra MCF-7, una línea celular de cáncer de mama . Esto sugiere posibles aplicaciones en el desarrollo de fármacos anticancerígenos.
Tratamiento de la obesidad y la hiperlipidemia
Las pirano[2,3-d]tiazoles, que pueden sintetizarse a partir de compuestos de tiazol, muestran una amplia gama de aplicaciones de desarrollo de fármacos contra la obesidad, la hiperlipidemia y las enfermedades ateroscleróticas .
Propiedades
IUPAC Name |
4,5-bis(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLANDBNUPHBVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368343 | |
| Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
102026-45-9 | |
| Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B17754.png)









